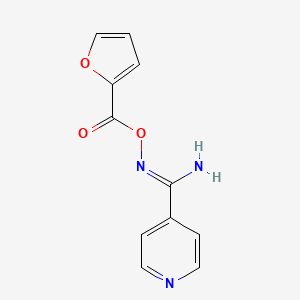![molecular formula C14H22N2O4S B5491069 N-{2-[4-(2-furylmethyl)morpholin-2-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5491069.png)
N-{2-[4-(2-furylmethyl)morpholin-2-yl]ethyl}cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(2-furylmethyl)morpholin-2-yl]ethyl}cyclopropanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "Furmorphamide" and is a sulfonamide derivative.
Scientific Research Applications
Furmorphamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, Furmorphamide has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In agriculture, Furmorphamide has been studied for its potential use as a herbicide, with researchers exploring its effectiveness in controlling weed growth. In materials science, Furmorphamide has been studied for its potential use as a building block for the synthesis of new materials.
Mechanism of Action
The mechanism of action of Furmorphamide is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in cancer cell growth or by disrupting the cell cycle. In agriculture, Furmorphamide may act by inhibiting the growth of weeds through interference with plant hormone signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that Furmorphamide has low toxicity and minimal side effects in animal models. However, more research is needed to fully understand the biochemical and physiological effects of Furmorphamide on humans and other organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of Furmorphamide is its versatility, as it can be used in a variety of scientific research applications. Additionally, its low toxicity and minimal side effects make it a promising compound for further study. However, limitations include its relatively low yield and purity, which can make it difficult to work with in lab experiments.
Future Directions
There are many potential future directions for research on Furmorphamide. In medicinal chemistry, researchers could explore its potential as an anticancer agent further, investigating its effectiveness against different types of cancer and its mechanism of action. In agriculture, researchers could focus on optimizing its effectiveness as a herbicide and exploring its potential for use in sustainable agriculture practices. In materials science, researchers could continue to explore its use as a building block for the synthesis of new materials, investigating its properties and potential applications. Overall, Furmorphamide is a promising compound with many potential applications, and further research is needed to fully understand its potential.
Synthesis Methods
The synthesis of Furmorphamide involves the reaction between morpholine, furfural, and cyclopropanesulfonyl chloride in the presence of a base. This reaction results in the formation of Furmorphamide as a white crystalline solid. The yield of the reaction is around 60%, and the purity of the compound can be improved through further purification techniques.
properties
IUPAC Name |
N-[2-[4-(furan-2-ylmethyl)morpholin-2-yl]ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c17-21(18,14-3-4-14)15-6-5-13-11-16(7-9-20-13)10-12-2-1-8-19-12/h1-2,8,13-15H,3-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSNGJPOKURKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC2CN(CCO2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(2-furylmethyl)morpholin-2-yl]ethyl}cyclopropanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-acetyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-alaninamide](/img/structure/B5490990.png)
![2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5490999.png)
![N-(2-methoxyethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5491003.png)
![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5491006.png)
![N-[4-(1-naphthylmethoxy)phenyl]acetamide](/img/structure/B5491009.png)
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5491022.png)
![N-allyl-N-isopropyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5491030.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-N'-2-naphthylurea](/img/structure/B5491031.png)

![(4-methoxy-3,5-dimethylphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5491056.png)
![3-(2-chloro-7-methyl-3-quinolinyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5491072.png)
![1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B5491074.png)
![N-{3-[(ethylsulfonyl)amino]phenyl}acetamide](/img/structure/B5491082.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5491085.png)